molecular formula C19H21NO3 B13460132 (9H-Fluoren-9-yl)methyl (S)-(3-hydroxy-2-methylpropyl)carbamate

(9H-Fluoren-9-yl)methyl (S)-(3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B13460132
M. Wt: 311.4 g/mol
InChI Key: YWNRRDUADLHCJI-ZDUSSCGKSA-N
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Description

(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which imparts specific chemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate typically involves the reaction of fluorenylmethanol with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The fluorenyl group provides hydrophobic interactions, while the carbamate moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate apart from similar compounds is its specific stereochemistry and functional groups. The presence of the hydroxy and methyl groups in the 2S configuration provides unique reactivity and interaction profiles, making it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate

InChI

InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1

InChI Key

YWNRRDUADLHCJI-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Origin of Product

United States

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